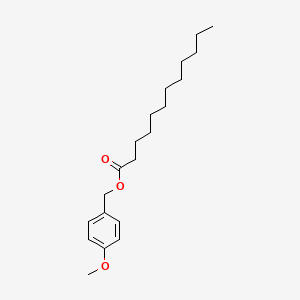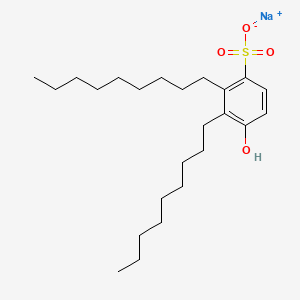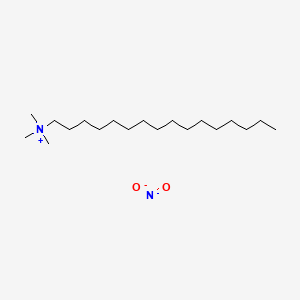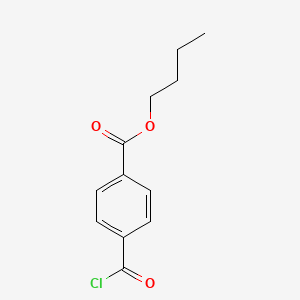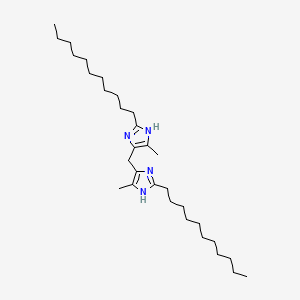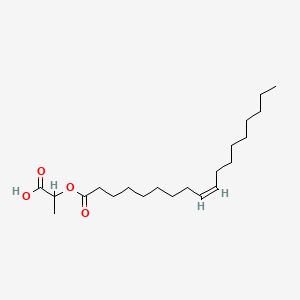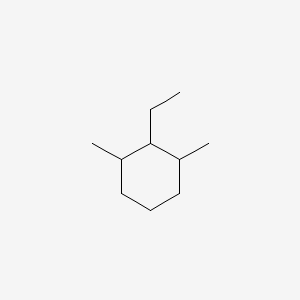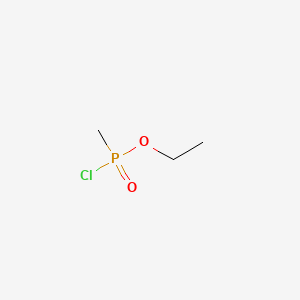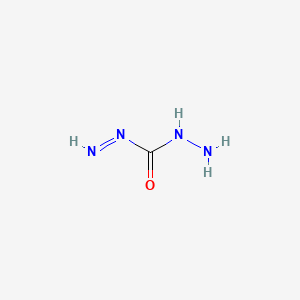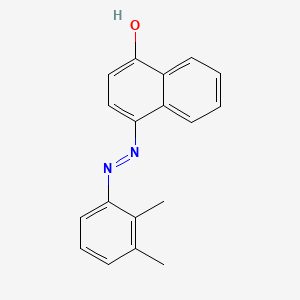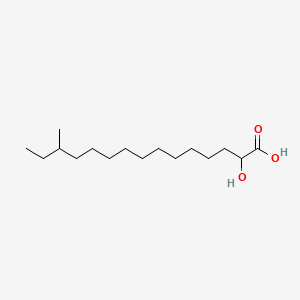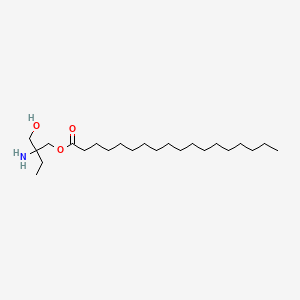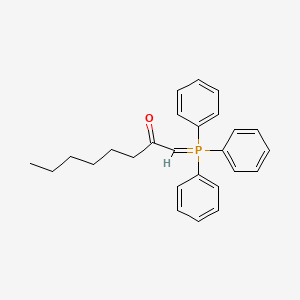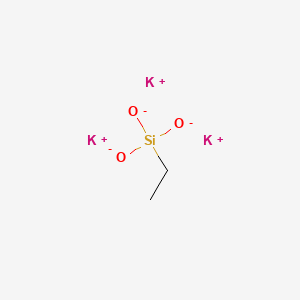
Tripotassium ethylsilanetriolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium ethylsilanetriolate is a chemical compound with the molecular formula C2H5K3O3Si. It is also known as tris(potassiooxy)(ethyl)silane. This compound is characterized by its unique structure, which includes a silicon atom bonded to three potassium atoms and an ethyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tripotassium ethylsilanetriolate can be synthesized through the reaction of ethyltrichlorosilane with potassium hydroxide. The reaction typically occurs in an aqueous medium, where ethyltrichlorosilane is added to a solution of potassium hydroxide. The reaction proceeds as follows:
[ \text{C2H5SiCl3} + 3 \text{KOH} \rightarrow \text{C2H5Si(OK)3} + 3 \text{KCl} ]
The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The product, this compound, is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethyltrichlorosilane and potassium hydroxide are mixed in precise stoichiometric ratios. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. The final product is typically obtained in crystalline form and is subjected to quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tripotassium ethylsilanetriolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the potassium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used. The reactions are often performed in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Silanols (RSi(OH)3) and siloxanes (RSi(OSiR)3).
Reduction: Silanes (RSiH3).
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Tripotassium ethylsilanetriolate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: It is employed in the modification of biomolecules and in the development of silicon-based biocompatible materials.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique bonding properties.
Mécanisme D'action
The mechanism of action of tripotassium ethylsilanetriolate involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The potassium atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl group attached to the silicon atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tripotassium phosphate (K3PO4): Used as a buffering agent and in organic synthesis.
Tripotassium citrate (C6H5K3O7): Used in food and pharmaceutical industries as a buffering agent and preservative.
Tripotassium phosphate tribasic (K3PO4): Used in various industrial applications as a strong base.
Uniqueness
Tripotassium ethylsilanetriolate is unique due to its silicon-based structure, which imparts distinct chemical properties compared to other tripotassium compounds. Its ability to form stable bonds with a variety of substrates makes it particularly valuable in synthetic chemistry and materials science. Additionally, its reactivity and versatility in different chemical reactions set it apart from other similar compounds.
Propriétés
Numéro CAS |
93857-01-3 |
|---|---|
Formule moléculaire |
C2H5K3O3Si |
Poids moléculaire |
222.44 g/mol |
Nom IUPAC |
tripotassium;ethyl(trioxido)silane |
InChI |
InChI=1S/C2H5O3Si.3K/c1-2-6(3,4)5;;;/h2H2,1H3;;;/q-3;3*+1 |
Clé InChI |
DGHRGESTFRMGJX-UHFFFAOYSA-N |
SMILES canonique |
CC[Si]([O-])([O-])[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


